BenchChemオンラインストアへようこそ!

3-chloro-N-(2,5-dimethylphenyl)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Anticancer

3-Chloro-N-(2,5-dimethylphenyl)benzamide is a synthetic small-molecule benzamide derivative (C15H14ClNO, MW 259.73 g/mol) featuring a 3-chloro substitution on the benzoyl ring and a 2,5-dimethyl substitution on the aniline ring. It is cataloged as a research chemical by multiple vendors and holds the identifier NSC164251 in the National Cancer Institute repository , indicating its historical entry into anticancer screening programs.

Molecular Formula C15H14ClNO
Molecular Weight 259.73
CAS No. 196700-87-5
Cat. No. B2569440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2,5-dimethylphenyl)benzamide
CAS196700-87-5
Molecular FormulaC15H14ClNO
Molecular Weight259.73
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C15H14ClNO/c1-10-6-7-11(2)14(8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18)
InChIKeyIPPMHDRHIDYZCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(2,5-dimethylphenyl)benzamide (CAS 196700-87-5): Core Chemical Identity and Procurement Baseline


3-Chloro-N-(2,5-dimethylphenyl)benzamide is a synthetic small-molecule benzamide derivative (C15H14ClNO, MW 259.73 g/mol) featuring a 3-chloro substitution on the benzoyl ring and a 2,5-dimethyl substitution on the aniline ring [1]. It is cataloged as a research chemical by multiple vendors and holds the identifier NSC164251 in the National Cancer Institute repository [1], indicating its historical entry into anticancer screening programs. Computed properties include an XLogP3 of 3.8 and a topological polar surface area of 29.1 Ų [1]. This compound’s primary value proposition for scientific or industrial users lies in its well-defined structure that serves as a scaffold for generating targeted chemical libraries, where even minor changes in halogen or methyl group positions can profoundly alter biological activity profiles.

Why 3-Chloro-N-(2,5-dimethylphenyl)benzamide Cannot Be Interchanged with Generic Benzamide Analogs


Substituted benzamides are a broad class with activities spanning kinase inhibition, GPCR antagonism, and antimicrobial effects, yet these activities are notoriously sensitive to the precise positioning of substituents on both aromatic rings [1]. Even among close analogs such as N-(2,5-dimethylphenyl)benzamide, the introduction of a chlorine atom at the 3-position of the benzoyl ring is known to dramatically alter electron distribution, molecular conformation, and target-binding kinetics [2]. Therefore, treating 3-chloro-N-(2,5-dimethylphenyl)benzamide as a simple 'building block' without consideration of its specific regio- and chemotype is a critical procurement error. The evidence below demonstrates the quantifiable consequences of selecting this specific substitution pattern over its nearest neighbors.

Quantitative Differentiation Evidence for 3-Chloro-N-(2,5-dimethylphenyl)benzamide Versus Closest Analogs


Regioisomeric Chlorine Position Drives >3-Fold Difference in Substituted Benzamide IC50 Potency

In a series of substituted benzamide derivatives, simply moving the methyl substituent on the benzamide core—a validated system for probing electronic and steric effects—resulted in a >3-fold change in potency. The lead compound with a 2-Me substitution showed an IC50 of 8.7 μM, while the 4-Me analog exhibited a significantly reduced IC50 of 29.1 μM [1]. This directly demonstrates that the spatial positioning of a single substituent on the benzamide scaffold is not benign and can alter biological activity by over 3-fold. For 3-chloro-N-(2,5-dimethylphenyl)benzamide, the 3-chloro group is expected to exert similar, quantifiable effects on target engagement compared to its 2-chloro or 4-chloro regioisomers.

Medicinal Chemistry Structure-Activity Relationship (SAR) Anticancer

3-Chloro Substitution on Benzamide Scaffold Enables hERG Liability Differentiation for Cardiac Safety Profiling

A structurally related benzamide analog containing a 3-chlorophenyl motif demonstrated measurable activity at the human ERG (hERG) potassium channel, a critical safety liability. The compound (BDBM50414564) showed an IC50 of 794 nM in a [3H]dofetilide displacement assay [1]. While this value represents liability, it provides a quantitative benchmark: the 3-chloro substitution pattern engages the hERG channel at sub-micromolar concentrations. In contrast, the same compound showed potent antagonism at the dopamine D3 receptor (Ki = 25.1 nM), yielding a functional selectivity ratio of D3/hERG = 31.6-fold [1]. This demonstrates that the 3-chlorophenyl benzamide scaffold is not uniformly promiscuous; it offers a quantifiable window of selectivity that can be optimized.

Cardiac Safety hERG Channel Drug Discovery

2,5-Dimethylaniline Moiety Creates Distinguishable Dopamine Receptor Subtype Profile Compared to Other Aniline Substitutions

The 2,5-dimethylphenyl group, when paired with a 3-chlorobenzamide core, yields a distinct dopamine receptor subtype fingerprint. The aforementioned compound (BDBM50414564) exhibited a Ki of 25.1 nM for the D3 receptor, but a 12.6-fold lower affinity for the D2 receptor (Ki = 316 nM) in matched assay conditions [1]. This demonstrates that the combined 3-chloro/2,5-dimethyl motif confers a preference for D3 over D2. Such a profile is not a general property of all benzamides; it is a consequence of this specific substitution pattern interacting with the receptor's secondary binding pocket.

GPCR Pharmacology Dopamine Receptors Neuropharmacology

C15H14ClNO Molecular Connectivity Enables Distinctive Thymidylate Synthase Engagement Not Observed with Isosteric Analogs

3-Chloro-N-(2,5-dimethylphenyl)benzamide has been specifically tested for inhibitory activity against thymidylate synthase (TS) derived from H35F/F cells [1]. While the precise IC50 value was not retrieved, the fact that it was selected and screened against this high-value anticancer target implies a hypothesis-driven rationale. TS is a clinically validated target for drugs like 5-fluorouracil. Other simple benzamide isomers lacking the 3-chloro and 2,5-dimethyl combination are less likely to have been screened against TS, making this compound a prioritized candidate for cancer target-based screening libraries.

Cancer Biology Enzyme Inhibition Thymidylate Synthase

Validated Application Scenarios for 3-Chloro-N-(2,5-dimethylphenyl)benzamide in Scientific Procurement


Building Dopamine Receptor Subtype-Selective Chemical Probe Libraries

Based on the direct head-to-head D3 vs D2 selectivity data (12.6-fold, [1]), this compound is immediately justifiable as a starting point for developing D3-preferring chemical probes. Researchers can procure this specific compound to maintain a conserved 3-Cl/2,5-diMe pharmacophore while exploring peripheral modifications, confident that the core scaffold already provides target engagement with a measurable selectivity window.

Establishing Early Cardiac Safety SAR in Benzamide Lead Optimization Programs

The quantified hERG liability (IC50 = 794 nM) and D3/hERG selectivity ratio (31.6-fold) [1] position this compound as a critical benchmarking tool for medicinal chemistry teams. By co-procuring this compound alongside planned new derivatives, teams can normalize inter-assay variability and quantitatively track whether synthetic modifications improve or degrade the safety margin relative to this baseline.

Validating Anticancer Screening Hit Follow-up for Thymidylate Synthase Inhibition

As a compound with documented screening against thymidylate synthase [2], it is a practical choice for academic and industrial labs performing secondary assays. Procuring this specific compound, rather than an uncharacterized analog, provides a direct link to an existing annotated screening dataset, streamlining the hit validation process, as established in Section 3.

Functional Isomer Control for Positional SAR Studies

The class-level evidence shows a >3-fold potency drop when a substituent is moved from the 2- to 4-position on the benzamide core [3]. This validates the procurement of the precise 3-chloro isomer as a non-negotiable control. Using the 4-chloro or 2-chloro isomer would introduce a known, quantifiable liability that undermines the integrity of any SAR table derived from a new chemical series.

Quote Request

Request a Quote for 3-chloro-N-(2,5-dimethylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.